1H and 13C NMR spectral data for Methyl 4-bromo-2-methyl-3-nitrobenzoate
1H and 13C NMR spectral data for Methyl 4-bromo-2-methyl-3-nitrobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS No: 951016-29-8).[1][2] As a polysubstituted benzene derivative, its structure presents a unique and complex electronic environment, making NMR spectroscopy an indispensable tool for unequivocal structural verification. This document serves researchers, scientists, and drug development professionals by not only presenting predicted spectral data but also by detailing the underlying principles of spectral interpretation and outlining a robust experimental workflow for empirical validation. We will delve into the synergistic and antagonistic effects of the bromo, methyl, nitro, and methyl ester substituents on the chemical shifts and coupling constants of the aromatic framework. The guide culminates in a recommended multi-dimensional NMR strategy designed as a self-validating system for accurate and reliable structural elucidation.
Molecular Structure and Substituent Electronic Effects
The structural characterization of Methyl 4-bromo-2-methyl-3-nitrobenzoate is critically dependent on understanding the electronic influence of its four distinct substituents on the benzene ring. The interplay of these effects governs the electron density at each carbon and proton, which is directly reflected in the NMR chemical shifts.[3]
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Methyl Ester (-COOCH₃): This group is moderately electron-withdrawing through a combination of inductive effects and resonance (mesomeric) effects, deshielding the attached C1 carbon and the ortho proton (H-6).
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Methyl (-CH₃): As an alkyl group, it is weakly electron-donating via an inductive effect and hyperconjugation, which tends to shield the attached C2 carbon and the ortho/para positions.
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Nitro (-NO₂): This is a powerful electron-withdrawing group due to strong inductive and resonance effects. It significantly deshields the attached C3 carbon and the ortho/para positions (H-5, C-5), causing substantial downfield shifts for nearby nuclei.
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Bromo (-Br): The bromine atom exerts a dual influence. It is electron-withdrawing through its inductive effect but weakly electron-donating through resonance. Its primary impact is a significant downfield shift on the ipso-carbon (C-4).
The combined influence of these groups, particularly the sterically crowded and electronically demanding arrangement of the methyl, nitro, and ester groups on adjacent carbons, leads to a highly differentiated and predictable NMR spectrum.
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectral Analysis
Due to the lack of symmetry, all protons are chemically unique. The spectrum is predicted to show four distinct signals.
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Aromatic Region (δ 7.5 - 8.5 ppm): The two aromatic protons, H-5 and H-6, are adjacent and will split each other, forming an AX spin system.
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H-5 (Predicted δ ~8.1-8.3 ppm, d): This proton is ortho to the bromine atom and para to the strongly electron-withdrawing nitro group. This combined deshielding effect is expected to shift it significantly downfield. It will appear as a doublet due to coupling with H-6.
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H-6 (Predicted δ ~7.8-8.0 ppm, d): This proton is ortho to the methyl ester group. It is expected to be less deshielded than H-5. It will appear as a doublet with the same coupling constant as H-5.
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Coupling Constant (³JHH): The ortho coupling between H-5 and H-6 is expected to be in the typical range of 8.0-9.0 Hz.[4]
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Aliphatic Region (δ 2.5 - 4.0 ppm):
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-COOCH₃ (Predicted δ ~3.95 ppm, s): The methyl ester protons will appear as a sharp singlet.
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Ar-CH₃ (Predicted δ ~2.6 ppm, s): The methyl group attached to the aromatic ring will also be a singlet. Its position is slightly downfield from a typical toluene-like methyl due to the influence of the adjacent nitro group.
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Predicted ¹³C NMR Spectral Analysis
The molecule's asymmetry dictates that all nine carbon atoms are unique, resulting in nine distinct signals in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120-150 ppm.[5]
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Carbonyl Carbon:
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C=O (Predicted δ ~165 ppm): The ester carbonyl carbon is expected in its characteristic downfield region.
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Aromatic Quaternary Carbons (C1-C4): These signals are typically weaker than those of protonated carbons.
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C3 (-NO₂) (Predicted δ ~149-152 ppm): The carbon directly attached to the highly deshielding nitro group is predicted to be the furthest downfield among the ring carbons.
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C1 (-COOCH₃) (Predicted δ ~135-138 ppm): The ipso-carbon of the ester group.
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C2 (-CH₃) (Predicted δ ~133-136 ppm): This carbon is deshielded by proximity to the nitro and ester groups.
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C4 (-Br) (Predicted δ ~120-123 ppm): The carbon bearing the bromine atom.
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Aromatic Protonated Carbons (C5, C6):
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C5 (Predicted δ ~130-133 ppm): This CH carbon is deshielded by the adjacent bromine and the para nitro group.
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C6 (Predicted δ ~125-128 ppm): This CH carbon is primarily influenced by the ortho ester group.
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Aliphatic Carbons:
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-OCH₃ (Predicted δ ~53 ppm): The methyl ester carbon.
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Ar-CH₃ (Predicted δ ~18-20 ppm): The aromatic methyl carbon.
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Summary of Predicted NMR Data
The predicted spectral data is summarized in the table below. These predictions are based on established substituent effects and data from analogous compounds.[6][7]
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| C=O | - | - |
| Ar-H6 | ~7.8-8.0 | d (doublet) |
| Ar-H5 | ~8.1-8.3 | d (doublet) |
| -COOCH₃ | ~3.95 | s (singlet) |
| Ar-CH₃ | ~2.6 | s (singlet) |
| C1 | - | - |
| C2 | - | - |
| C3 | - | - |
| C4 | - | - |
Recommended Experimental Protocol for Structural Verification
To move from prediction to empirical fact, a multi-faceted NMR analysis is required. The following protocol is designed as a self-validating system to ensure the highest degree of confidence in the structural assignment.
Sample Preparation
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Dissolution: Accurately weigh 15-20 mg of high-purity Methyl 4-bromo-2-methyl-3-nitrobenzoate.
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Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its chemical inertness and minimal signal overlap with most organic compounds.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
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Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.
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Filtration: Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.
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1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will confirm the number of proton signals, their chemical shifts, their integration (proton count), and their splitting patterns.
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1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all nine unique carbon atoms.
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DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals (absent in this molecule) would be negative. Quaternary carbons will be absent.[5] This will help confirm the assignment of the two methyl carbons and the two aromatic CH carbons.
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2D HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. The resulting 2D spectrum will show a correlation cross-peak for each proton and the carbon to which it is directly bonded.[5] This experiment will definitively link H-5 to C-5, H-6 to C-6, the Ar-CH₃ protons to their carbon, and the -OCH₃ protons to their carbon.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment provides the final layer of validation by revealing correlations between protons and carbons over two and three bonds. Key expected correlations to look for include:
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The Ar-CH₃ protons (at C2) correlating to C1 , C2 , and C3 .
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The -OCH₃ protons correlating to the C=O carbon and C1 .
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H-6 correlating to C1 , C2 , and C4 .
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H-5 correlating to C3 , C4 , and C1 . These long-range correlations create an interlocking web of evidence that allows for the unambiguous assignment of the quaternary carbons, thus completing the full spectral puzzle.
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Caption: Recommended workflow for NMR-based structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 4-bromo-2-methyl-3-nitrobenzoate are predicted to be highly informative, reflecting the complex electronic architecture of the molecule. While predictive analysis based on established chemical principles provides a strong foundation, it is not a substitute for empirical data. The outlined experimental workflow, leveraging a suite of 1D and 2D NMR techniques, represents a robust and self-validating methodology. The strategic use of HSQC and HMBC experiments is particularly critical, as it allows for the definitive correlation of all proton and carbon signals, ensuring an accurate and irrefutable structural elucidation essential for research, quality control, and regulatory purposes in the chemical and pharmaceutical sciences.
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